molecular formula C5H12N2O B3061224 4-Methylpiperazin-1-ol CAS No. 69395-51-3

4-Methylpiperazin-1-ol

Cat. No. B3061224
CAS RN: 69395-51-3
M. Wt: 116.16 g/mol
InChI Key: XCSVWHNZINSGJT-UHFFFAOYSA-N
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Description

“4-Methylpiperazin-1-ol” belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-Methylpiperazin-1-ol”, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Single crystal X-ray diffraction confirms the existence of non-centrosymmetric nature of the grown crystal . The nonlinear optical property was tested by Kurtz and Perry powder technique and the SHG efficiency of MPN was found to be 1.03 times than standard KDP .


Chemical Reactions Analysis

The compound “4-Methylpiperazin-1-ol” is involved in various chemical reactions. For instance, it is used in the synthesis of piperazine derivatives . It also plays a role in the formation of organic NLO crystals .

Scientific Research Applications

1. Potential Use in Antidote Development

4-Methylpiperazin-1-ol (4-MP) has been studied for its role as an inhibitor of alcohol dehydrogenase, making it a potential antidote for intoxications caused by substances like methanol and ethylene glycol. Research indicates that 4-MP can be administered in high doses without significant general toxicity, suggesting its potential as a safe and effective tool in clinical alcohol research and as an antidote in poisonings (Blomstrand et al., 1984).

2. Inhibitory Effects on Drug and Alcohol Metabolism

4-MP demonstrates an ability to inhibit the microsomal oxidation of drugs and alcohols in vitro. Studies have shown that treatment with 4-MP results in a dose-dependent increase in liver microsomal cytochrome P-450, indicating its influence on the microsomal mixed-function oxidase system, which is critical in drug metabolism (Feierman & Cederbaum, 1985).

3. Impact on Kinetic Interactions in Human Subjects

4-MP has been observed to interact with ethanol in human subjects, affecting the elimination rates of both substances. This interaction suggests that 4-MP may be effective in blocking methanol or ethylene glycol metabolism and could have clinical implications for patients who have ingested these substances along with ethanol (Jacobsen et al., 1996).

4. Anticancer Potential

4-Methylpiperazin-1-ol derivatives have been explored for their anticancer activities. For example, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has shown promising in vivo and in vitro anticancer activity and low toxicity. The metabolism and potential biomarkers related to TM208 have been studied to understand its mechanism of action and toxicity in cancer treatment (Jiang et al., 2007).

5. Neuropharmacological Applications

4-Methylpiperazin-1-ol has been involved in the development of potential atypical antipsychotic drugs. For instance, certain derivatives have shown activity in enhancing dopamine levels in specific brain regions, which could be significant for treating psychiatric disorders like schizophrenia (Morimoto et al., 2002).

Safety and Hazards

“4-Methylpiperazin-1-ol” may cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with care, using protective gloves, clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-hydroxy-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-6-2-4-7(8)5-3-6/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSVWHNZINSGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499258
Record name 4-Methylpiperazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperazin-1-ol

CAS RN

69395-51-3
Record name 4-Methylpiperazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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